molecular formula C9H18O3 B6253919 rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol CAS No. 72890-46-1

rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol

Cat. No.: B6253919
CAS No.: 72890-46-1
M. Wt: 174.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol is a racemic cyclohexane derivative featuring three hydroxymethyl (-CH₂OH) groups positioned at the 1, 3, and 5 positions of the ring.

Properties

CAS No.

72890-46-1

Molecular Formula

C9H18O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of the precursor compound under mild conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives with additional hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of cyclohexane-1,3,5-tricarboxylic acid.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Applications

Mechanism of Action:
rac-[(1R,3S,5S)-3,5-bis(hydroxymethyl)cyclohexyl]methanol exhibits broad-spectrum antimicrobial activity. Its primary mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death. This disruption is attributed to its interaction with the phospholipid bilayer of microbial cells.

Case Studies:

  • Bacterial Inhibition: Research has demonstrated that this compound effectively inhibits a range of bacteria including Staphylococcus aureus and Escherichia coli. In vitro studies showed a significant reduction in bacterial viability at concentrations as low as 0.1%.
  • Fungal Activity: The compound also displays antifungal properties against pathogens such as Candida albicans. A study indicated that it could inhibit fungal growth by disrupting cell wall synthesis.

Pharmaceutical Development

Drug Formulation:
Due to its antimicrobial properties, this compound is being explored as an active ingredient in topical antiseptics and disinfectants. Its ability to act against both bacteria and fungi makes it a valuable candidate for formulations aimed at preventing infections in wound care products.

Research Insights:

  • Combination Therapy: Studies have suggested that combining this compound with other antibiotics may enhance therapeutic efficacy and reduce the potential for resistance development. For instance, its synergistic effects when used alongside penicillin derivatives have been documented.
  • Controlled Release Systems: Researchers are investigating its incorporation into controlled release systems to improve the bioavailability of drugs in localized infections.

Environmental Applications

Environmental Impact Studies:
The degradation pathways of this compound under various environmental conditions have been a focus of recent studies. Understanding its persistence and breakdown is crucial for assessing its ecological footprint.

Degradation Mechanisms:

  • Photolysis and Hydrolysis: Research indicates that the compound can degrade through photolytic processes when exposed to UV light and through hydrolysis in aqueous environments. These findings highlight the importance of monitoring its presence in water systems.
  • Ecotoxicology Assessments: Studies have evaluated the ecotoxicological effects of this compound on aquatic organisms, revealing potential risks associated with its accumulation in water bodies due to its widespread use in consumer products.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ResearchBroad-spectrum activity against bacteria and fungiEffective against E. coli and C. albicans
Pharmaceutical DevelopmentActive ingredient in antiseptics and disinfectantsSynergistic effects with other antibiotics
Environmental StudiesAssessment of degradation pathways and ecological impactDegrades via photolysis and hydrolysis

Mechanism of Action

The mechanism of action of rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to structurally related cyclohexane derivatives (Table 1). Key distinctions lie in substituent type, stereochemistry, and applications.

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Applications References
rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol Three hydroxymethyl groups Racemic, highly polar, likely water-soluble Potential use in polymers, chiral intermediates N/A (inference)
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]thiourea derivatives (S,S-TUC, R,R-TUC) Trifluoromethylphenyl, thiourea, dimethylamino Enantiopure, lipophilic Asymmetric catalysis (e.g., organocatalysis)
[(1R,2S,3S,4R,5S,6R)-2-(hydroxymethyl)-3,5-dihydroxy-4,6-diphosphonooxy-cyclohexyl] phosphate Hydroxymethyl, phosphate, hydroxyl Highly polar, charged groups Biochemical substrates (e.g., kinase assays)
N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluoro-4-(2-methoxyethyl)phenyl)-5-fluoropicolinamide Amino, fluoro, methoxyethyl Bioactive substituents Pharmaceutical lead (kinase inhibition)

Physicochemical Properties

  • Hydrophilicity : The target compound’s three hydroxymethyl groups enhance water solubility, contrasting with trifluoromethyl- or aryl-substituted analogs (e.g., S,S-TUC), which exhibit lipophilicity .
  • Stereochemical Impact : Racemic mixtures like the target compound may lack enantioselectivity in catalysis compared to enantiopure thiourea catalysts (e.g., S,S-TUC), which achieve high asymmetric induction .
  • Reactivity : Hydroxymethyl groups can undergo oxidation (to carboxylates) or participate in etherification, unlike the thiourea or sulfonamide groups in and , which are nucleophilic or basic .

Biological Activity

rac-[(1R,3S,5S)-3,5-bis(hydroxymethyl)cyclohexyl]methanol, commonly referred to as rac-triclosan, is a synthetic compound with significant biological activity. This article explores its antimicrobial properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

rac-Triclosan is characterized by a bicyclic structure featuring a cyclohexane ring with two hydroxymethyl (-CH2OH) groups at positions 3 and 5. The compound exists as a racemic mixture due to the presence of stereocenters, which contributes to its diverse biological activities. Its chemical formula is C9H18O3, with a melting point of 101-102 °C .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Agent
rac-Triclosan exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and certain viruses. It has been widely used in consumer products such as soaps, toothpaste, and disinfectants due to its effectiveness in inhibiting microbial growth. Studies indicate that it acts primarily by disrupting bacterial cell membranes and inhibiting fatty acid synthesis.

Mechanisms of Action
The primary mechanism through which rac-triclosan exerts its antimicrobial effects involves the inhibition of the enzyme enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid biosynthesis in bacteria. This inhibition leads to the disruption of lipid membrane integrity, ultimately resulting in cell death .

Case Studies and Research Findings

Several studies have documented the biological activity of rac-triclosan:

  • Antibacterial Efficacy : A study reported that rac-triclosan demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 4 µg/mL depending on the strain tested .
  • Antifungal Properties : In vitro assays indicated that rac-triclosan also possesses antifungal properties against species such as Candida albicans, with effective concentrations observed at relatively low doses .
  • Resistance Development : Research has highlighted concerns regarding the potential for microbial resistance development associated with prolonged use of triclosan-containing products. Strains of bacteria have shown reduced susceptibility over time, raising questions about its long-term effectiveness as an antimicrobial agent .

Toxicological Considerations

While rac-triclosan is effective as an antimicrobial agent, its safety profile has been scrutinized. Studies have indicated potential toxicity at high concentrations, including endocrine disruption and cytotoxic effects on human cells. For instance, exposure to elevated levels has been linked to altered thyroid hormone levels in animal models .

Applications

The versatility of rac-triclosan extends beyond consumer products; it has potential applications in:

  • Medical Devices : Coating medical devices with triclosan can reduce the risk of infection.
  • Agriculture : Its antimicrobial properties may be harnessed for agricultural applications to protect crops from pathogens.
  • Pharmaceuticals : Research is ongoing into its use as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for rac-[(1R,3S,5s)-3,5-bis(hydroxymethyl)cyclohexyl]methanol, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step hydroxylation and cyclization. A key strategy is using anhydride-based esterification (e.g., 3,5-bis(trifluoromethyl)benzoic anhydride) with chiral catalysts to control stereochemistry. Optimization can be achieved via Design of Experiments (DoE) principles, such as orthogonal arrays, to minimize trial numbers while assessing variables like temperature, solvent polarity, and catalyst loading. Post-synthesis, purification via column chromatography with gradient elution is recommended .

Q. How should researchers characterize the stereochemical configuration and purity of this compound?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration determination) with chiral HPLC (for enantiomeric excess analysis). NMR (¹H, ¹³C, and DEPT-135) can confirm hydroxyl and methylene group positions. Cross-validate results with gas chromatography-mass spectrometry (GC-MS) to detect impurities and ensure >98% purity .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved, particularly for the (1R,3S,5s) configuration?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways. Use kinetic vs. thermodynamic control studies by varying reaction temperatures and monitoring intermediate stereochemistry via in-situ FTIR. Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to bias the transition state. Computational modeling (DFT calculations) can predict energy barriers for diastereomer formation, guiding experimental adjustments .

Q. What experimental designs are suitable for analyzing contradictory data in hydroxyl group reactivity studies?

  • Methodological Answer : Apply response surface methodology (RSM) to identify interactions between variables (e.g., pH, solvent polarity) that influence hydroxyl reactivity. For conflicting NMR/IR data, use 2D-COSY to resolve overlapping signals or conduct isotopic labeling (e.g., D₂O exchange) to track proton exchange rates. Validate findings with independent techniques like Raman spectroscopy .

Q. How can AI-driven simulations enhance the understanding of this compound’s conformational dynamics?

  • Methodological Answer : Integrate molecular dynamics (MD) simulations (via tools like COMSOL Multiphysics) with experimental data to model cyclohexyl ring puckering and hydroxymethyl group rotation. Train neural networks on existing crystallographic datasets to predict solvent effects on conformation. Cross-reference simulation results with variable-temperature NMR to validate energy landscapes .

Q. What advanced separation techniques are effective for isolating stereoisomers or byproducts?

  • Methodological Answer : Use simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases for large-scale isomer separation. For trace byproducts, employ capillary electrophoresis (CE) with cyclodextrin additives. Optimize parameters via DoE to balance resolution and throughput .

Q. How can reaction mechanisms be elucidated for hydroxylmethylation steps in this system?

  • Methodological Answer : Conduct isotopic tracer experiments (e.g., ¹⁸O labeling) to track oxygen insertion pathways. Pair with in-situ Raman spectroscopy to monitor intermediate formation. Mechanistic hypotheses can be tested using stopped-flow kinetics under varying pH and temperature conditions, supported by DFT-based transition state analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.